![molecular formula C16H10F3NO3 B2935482 3-Oxo-2-[3-(trifluoromethyl)phenyl]isoindoline-4-carboxylic acid CAS No. 728887-93-2](/img/structure/B2935482.png)
3-Oxo-2-[3-(trifluoromethyl)phenyl]isoindoline-4-carboxylic acid
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Description
“3-Oxo-2-[3-(trifluoromethyl)phenyl]isoindoline-4-carboxylic acid” is a compound that has been studied in the context of inhibiting metallo-β-lactamases (MBLs), which are enzymes that have become a growing problem because they hydrolyze almost all β-lactam antibacterials . The compound is also known as “compound 17” in some studies .
Molecular Structure Analysis
The compound has been studied in complex with VIM-2 metallo-beta-lactamase . The structure was determined using X-ray diffraction with a resolution of 1.93 Å . The compound binds adjacent to the active site zinc ions of the enzyme .Chemical Reactions Analysis
The compound has been studied for its ability to inhibit MBLs. Most reported MBL inhibitors work by chelating zinc ions, but this compound represents a new mode of MBL inhibition that does not involve metal chelation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 302.255 . More research would be needed to provide a comprehensive analysis of its physical and chemical properties.Mechanism of Action
properties
IUPAC Name |
3-oxo-2-[3-(trifluoromethyl)phenyl]-1H-isoindole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO3/c17-16(18,19)10-4-2-5-11(7-10)20-8-9-3-1-6-12(15(22)23)13(9)14(20)21/h1-7H,8H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSWDXQOTCKQJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)C(=O)O)C(=O)N1C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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